(S,R,S)-Ahpc-peg2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,R,S)-Ahpc-peg2-amine is a chiral compound with a specific stereochemistry. It is a derivative of amine, containing a polyethylene glycol (PEG) linker, which is often used to enhance the solubility and stability of molecules in biological systems. The compound’s unique stereochemistry can significantly influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-Ahpc-peg2-amine typically involves multiple steps, starting from commercially available starting materials. The process often includes the following steps:
Formation of the PEG Linker: The polyethylene glycol chain is synthesized or purchased, and functional groups are introduced to allow for further reactions.
Amine Introduction: The amine group is introduced through nucleophilic substitution reactions, often using reagents like ammonia or primary amines.
Chiral Center Formation: The stereochemistry is introduced using chiral catalysts or starting materials, ensuring the correct (S,R,S) configuration.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing large-scale purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-Ahpc-peg2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(S,R,S)-Ahpc-peg2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential as a drug delivery agent, leveraging the PEG linker to improve solubility and stability.
Industry: Utilized in the development of new materials with specific properties, such as hydrogels and polymers.
Mechanism of Action
The mechanism of action of (S,R,S)-Ahpc-peg2-amine involves its interaction with molecular targets through its amine group and PEG linker. The chiral centers play a crucial role in determining the binding affinity and specificity to these targets. The PEG linker enhances the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
(R,S,R)-Ahpc-peg2-amine: Differing in stereochemistry, which can lead to different biological activities.
(S,S,S)-Ahpc-peg2-amine: Another stereoisomer with distinct properties.
PEGylated amines: Compounds with similar PEG linkers but different amine structures.
Uniqueness
(S,R,S)-Ahpc-peg2-amine’s unique stereochemistry and PEG linker combination make it particularly valuable in applications requiring specific interactions and enhanced solubility. Its distinct configuration can lead to unique biological activities compared to its stereoisomers.
Properties
Molecular Formula |
C29H43N5O6S |
---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H43N5O6S/c1-19-25(41-18-32-19)21-7-5-20(6-8-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-11-39-13-14-40-12-10-30/h5-8,18,22-23,26,35H,9-17,30H2,1-4H3,(H,31,37)(H,33,36)/t22-,23+,26-/m1/s1 |
InChI Key |
OAADYPWRGTWTCE-MVERNJQCSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCN)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.